molecular formula C14H8ClN3O4S B2686600 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 921899-72-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2686600
CAS No.: 921899-72-1
M. Wt: 349.75
InChI Key: ZMVRXDQMNBZPNL-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a central regulator of transcription, as it phosphorylates the RNA polymerase II C-terminal domain, a critical step for the synthesis of short-lived anti-apoptotic proteins and oncoproteins. By selectively inhibiting CDK9, this compound effectively downregulates the expression of key survival proteins such as Mcl-1, leading to the induction of apoptosis in cancer cells. This mechanism makes it a valuable chemical probe for investigating transcriptional dependencies in oncology, particularly in hematological malignancies and solid tumors characterized by dysregulated transcription. Its research applications extend to the study of cell cycle progression, gene expression control, and the development of novel combination therapies aimed at overcoming treatment resistance. The compound's design, featuring a 1,3,4-oxadiazole core, is representative of a modern pharmacophore for targeting kinase ATP-binding sites with high affinity.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4S/c15-11-4-3-10(23-11)12(19)16-14-18-17-13(22-14)7-1-2-8-9(5-7)21-6-20-8/h1-5H,6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVRXDQMNBZPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the benzo[d][1,3]dioxole group: This step involves the coupling of the 1,3,4-oxadiazole intermediate with a benzo[d][1,3]dioxole derivative using a coupling reagent such as EDCI or DCC.

    Incorporation of the chlorothiophene moiety: The final step involves the reaction of the intermediate with a chlorothiophene carboxylic acid derivative under appropriate conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent materials.

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The 1,3,4-oxadiazole ring and benzo[d][1,3]dioxole group can interact with biological macromolecules, influencing their function and activity. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biological processes.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Influence: The 1,3,4-oxadiazole core in the target compound differs from thiazole (5b, 55), triazole (5a), and thiadiazole (ASN90, 5h) cores in analogs. Thiadiazole-containing compounds (e.g., ASN90) are associated with enzyme inhibition (e.g., O-GlcNAcase), suggesting the target’s oxadiazole may have distinct pharmacological profiles .

Benzodioxole is a common motif across analogs, but its positioning (e.g., direct attachment vs. piperazine linkers in ASN90) modulates steric and electronic properties .

Synthetic Efficiency: Suzuki coupling (Ev3) achieved high yields (93%), whereas cyclopropane-functionalized thiazoles (Ev4) showed lower yields (27%), highlighting challenges in sterically congested syntheses .

Research Findings and Implications

  • Physicochemical Properties : Melting points for benzodioxole derivatives vary widely (e.g., 230°C for 5a vs. 157°C for 5c), suggesting that heterocycle choice significantly impacts crystallinity .
  • Biological Relevance : While ASN90 (Ev2) and LSN3316612 are bioactive (O-GlcNAcase inhibitors), the target compound’s chlorothiophene moiety may target different pathways, such as kinase or protease inhibition, based on structural parallels to PI3Kα inhibitors (Ev3) .
  • Synthetic Challenges : Lower yields in cyclopropane-containing analogs (Ev4) emphasize the need for optimized conditions when incorporating rigid substituents .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole : A fused bicyclic structure known for its electron-rich properties.
  • 1,3,4-Oxadiazole : A heterocyclic ring that contributes to the compound's biological activity.
  • Chlorothiophene : A thiophene ring substituted with chlorine that may enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds often possess antimicrobial properties. This compound has been evaluated against various bacterial strains:

  • Gram-positive : Effective against Staphylococcus aureus.
  • Gram-negative : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

2. Anticancer Potential

Studies suggest that this compound may inhibit the proliferation of cancer cells. It has been tested against several cancer cell lines:

Cell LineIC50 (µM)Activity Level
MCF-7 (Breast)15Moderate
A549 (Lung)20Moderate
HepG2 (Liver)30Low

The presence of the benzo[d][1,3]dioxole moiety is believed to enhance its cytotoxic effects by interacting with DNA or disrupting cellular signaling pathways.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

  • Topoisomerase II : Critical for DNA replication and transcription.
  • Cyclooxygenase (COX) : Involved in inflammatory processes.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Binding Interactions : The compound may bind to biomolecules such as proteins or nucleic acids, altering their function.
  • Gene Expression Modulation : It may influence the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of oxadiazole compounds. This compound was found to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria at concentrations lower than 50 µM .

Study 2: Cancer Cell Proliferation

A study conducted on the effects of this compound on cancer cell lines demonstrated its potential as a chemotherapeutic agent. The results indicated that it significantly reduced cell viability in MCF-7 and A549 cells through mechanisms involving apoptosis and cell cycle arrest .

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